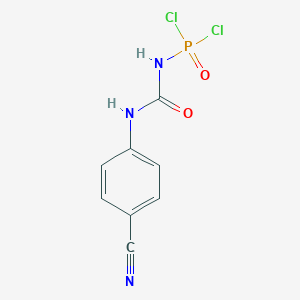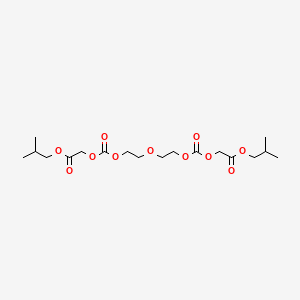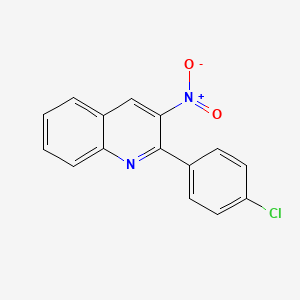
2-(4-Chlorophenyl)-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-nitroquinoline is a heterocyclic aromatic compound that contains both a quinoline and a nitro group. The presence of the 4-chlorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-nitroquinoline typically involves the nitration of 2-(4-chlorophenyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(4-Chlorophenyl)-3-aminoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives with additional functional groups.
科学的研究の応用
2-(4-Chlorophenyl)-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-nitroquinoline depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)quinoline: Lacks the nitro group, which may result in different chemical and biological properties.
3-Nitroquinoline:
4-Chloro-3-nitroquinoline: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-(4-Chlorophenyl)-3-nitroquinoline is unique due to the presence of both the 4-chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
5443-78-7 |
|---|---|
分子式 |
C15H9ClN2O2 |
分子量 |
284.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-nitroquinoline |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-7-5-10(6-8-12)15-14(18(19)20)9-11-3-1-2-4-13(11)17-15/h1-9H |
InChIキー |
UGGPGFDMXNAAPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
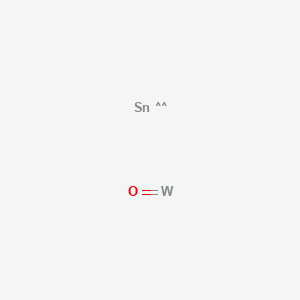
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
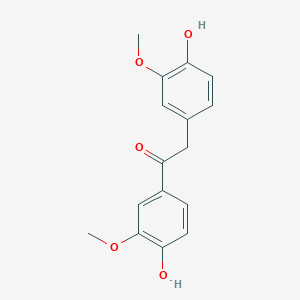

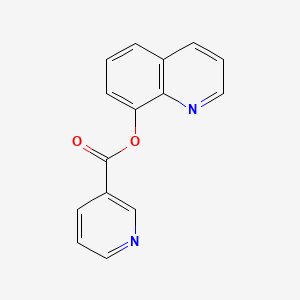
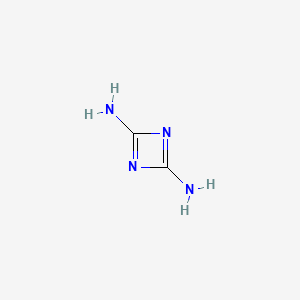
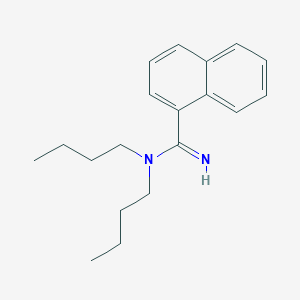
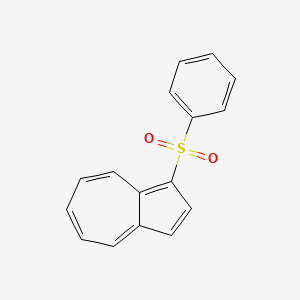
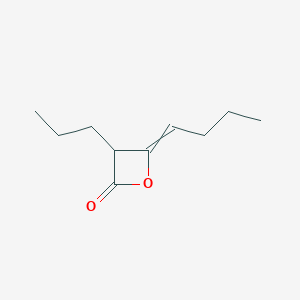
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
